Ferrozine

Vue d'ensemble

Description

Ferrozine is a chemical compound used in laboratory settings, particularly for the determination of iron . It reacts with ferrous iron to form a complex that can be used to measure ferrous iron in samples . The absorbance of the ferrozine-ferrous iron complex follows Beer’s Law, allowing for the quantification of the mineral .

Synthesis Analysis

The synthesis of Ferrozine-based compounds has been explored in various studies . For instance, one study developed an Fe2+ sensing system based on the inner filter effect between upconverting nanoparticles and Ferrozine .

Molecular Structure Analysis

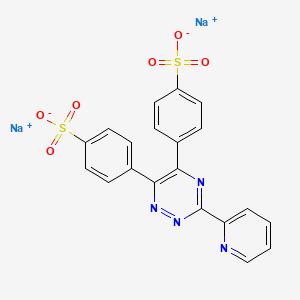

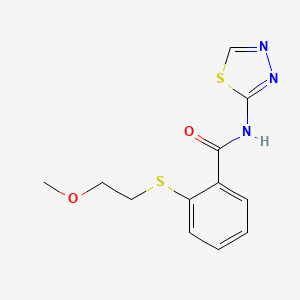

Ferrozine has a molecular formula of C20H13N4NaO6S2 . Its average mass is 492.460 Da and its monoisotopic mass is 492.017426 Da .

Chemical Reactions Analysis

Ferrozine is known to react with ferrous iron to form a stable colored product which can be measured spectrophotometrically at 562 nm . The intensity of color development is directly proportional to the amount of Fe2+ in the sample .

Physical And Chemical Properties Analysis

Ferrozine is a crystalline solid with a molecular formula of C20H13N4O6S2 . It has a solubility of 1 mg/ml in PBS (pH 7.2) and a λmax of 287 nm .

Applications De Recherche Scientifique

Environmental Science: Monitoring Dissolved Iron in Coastal Waters

Ferrozine is utilized in environmental science to monitor dissolved iron species in coastal waters. It’s used in autonomous in situ lab-on-chip analyzers for the spectrophotometric determination of dissolved Fe(II) and labile Fe(III) in aquatic environments .

Biochemistry: Iron Oxide Nanoparticle Uptake by Cells

In biochemistry, Ferrozine’s colorimetric properties are harnessed to determine the uptake of iron oxide nanoparticles by cells. This is crucial for understanding the biological activity and efficiency of nanoparticles in biomedical applications .

Analytical Chemistry: Antioxidant Assays

Analytical chemists use Ferrozine for its selective and sensitive detection of Fe(II), which emerges as a result of the reduction of ferric ion by antioxidants. This application is significant for measuring total antioxidant capacity .

Pharmacology: Cancer Therapy Research

Ferrozine plays a role in pharmacology, particularly in the research of ferroptosis—a form of programmed cell death in cancer therapy. It’s involved in the study of small molecule compounds that induce ferroptosis in cancer cells .

Food Industry: Iron Determination in Meat

In the food industry, Ferrozine is applied to determine the iron content in meat products. This is important for nutritional labeling and quality control, ensuring that meat products meet the required iron content standards .

Materials Science: Iron Content Quantification in Nanoparticles

Materials scientists use Ferrozine to quantify the iron content of silica-coated iron oxide nanoparticles. This method avoids the need for hydrofluoric acid digestion and provides a simple and cheap alternative to inductively coupled plasma methods .

Agriculture: Soil Chemistry and Plant Nutrition

In agriculture, Ferrozine is important for evaluating the role of ferrous iron in soil chemistry and plant nutrition. Its determination is vital for understanding redox processes and catalysis of organic matter, which are crucial for crop growth .

Medical Diagnostics: Iron Deficiency Anemia

In medical diagnostics, Ferrozine’s ability to form complexes with ferrous iron is used to diagnose conditions like iron deficiency anemia. It helps in assessing the iron status in patients, guiding appropriate treatment interventions .

Mécanisme D'action

Target of Action

Ferrozine is a colorimetric reagent that primarily targets iron ions in biological and environmental samples . It has a high affinity for ferrous iron (Fe^2+), forming a strongly colored purple complex that can be measured spectrophotometrically .

Mode of Action

Ferrozine interacts with ferrous iron (Fe^2+) to form a colored complex. This reaction occurs in an acidic medium where transferrin-bound iron dissociates into free ferric ions. Hydroxylamine hydrochloride then reduces the ferric ions to ferrous ions, which react with Ferrozine . The intensity of the resulting color is proportional to the iron concentration in the sample .

Biochemical Pathways

Ferrozine’s interaction with iron plays a role in various biochemical pathways. For instance, it is used in the study of ferritin, a protein that stores iron in a non-toxic form and releases it in a controlled fashion . The reductive dissolution of ferritin-iron bio-mineral by physiological reducing agents might be a probable pathway operating in vivo . Ferrozine can help in understanding this reductive iron-release pathway .

Pharmacokinetics

In the context of iron analysis, ferrozine’s ability to form a colored complex with iron allows for the quantification of iron in various samples .

Result of Action

The primary result of Ferrozine’s action is the formation of a colored complex with ferrous iron, which can be measured to determine the iron content in a sample . This is particularly useful in the study of iron homeostasis and related biological processes .

Action Environment

The action of Ferrozine can be influenced by various environmental factors. For instance, the pH of the solution can affect the formation of the Ferrozine-iron complex . Additionally, the presence of other metals in the sample, such as copper, can interfere with the reaction . Therefore, it’s crucial to consider these factors when using Ferrozine in iron analysis.

Safety and Hazards

Orientations Futures

Ferrozine has potential applications in various fields. For instance, it has been used in the detection of iron, showing strong potential in cancer treatment . Moreover, improvements in the Ferrozine method for iron detection have been suggested, such as prolonging the waiting period for color development to release strongly bound Fe from their complexes .

Propriétés

IUPAC Name |

disodium;4-[3-pyridin-2-yl-6-(4-sulfonatophenyl)-1,2,4-triazin-5-yl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O6S2.2Na/c25-31(26,27)15-8-4-13(5-9-15)18-19(14-6-10-16(11-7-14)32(28,29)30)23-24-20(22-18)17-3-1-2-12-21-17;;/h1-12H,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIHLFCSEHAOJZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N4Na2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69898-45-9 (mono-hydrochloride salt) | |

| Record name | Ferrozine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028048331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80889698 | |

| Record name | Benzenesulfonic acid, 4,4'-[3-(2-pyridinyl)-1,2,4-triazine-5,6-diyl]bis-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Acros Organics MSDS] | |

| Record name | Ferrozine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13864 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Ferrozine | |

CAS RN |

28048-33-1, 69898-45-9 | |

| Record name | Ferrozine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028048331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4,4'-[3-(2-pyridinyl)-1,2,4-triazine-5,6-diyl]bis-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4,4'-[3-(2-pyridinyl)-1,2,4-triazine-5,6-diyl]bis-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 3-(pyridin-2-yl)-1,2,4-triazine-5,6-diyl]bis(benzene-4,4'-sulphonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Disodium 4,4'-[3-(pyridin-2-yl)-1,2,4-triazine-5,6-diyl]bis(benzenesulphonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29J2CIW9PK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Ferrozine interact with iron, and what are the implications of this interaction?

A1: Ferrozine exhibits high selectivity for ferrous iron (Fe2+), forming a stable, magenta-colored complex, [Fe(ferrozine)3]2+. [, , ] This complexation effectively removes free Fe2+ from solution, preventing its participation in other reactions like Fenton chemistry. [] The intense color of the complex allows for sensitive spectrophotometric detection of Fe2+ at 562 nm, making Ferrozine a valuable tool for quantifying iron in various matrices. [, , ]

Q2: Does Ferrozine influence iron reduction processes in biological systems?

A3: Research suggests that Ferrozine can indirectly enhance the biological reduction of ferric iron minerals like hematite. [] While Ferrozine itself does not directly reduce Fe3+, its strong complexation with Fe2+ shifts the reaction equilibrium, promoting further reduction of Fe3+ to Fe2+ by microorganisms like Shewanella putrefaciens. [, ]

Q3: What is the molecular formula and weight of Ferrozine?

A3: The molecular formula of Ferrozine is C20H14N4O6S2, and its molecular weight is 478.5 g/mol.

Q4: Does the spectroscopic data of Ferrozine change upon complexation with Fe2+?

A5: Yes, free Ferrozine has a different absorption spectrum compared to the Fe2+-Ferrozine complex. The complex exhibits a characteristic absorbance maximum at 562 nm, which is used for quantification. [, , ]

Q5: Does the presence of other metals interfere with Ferrozine's ability to detect iron?

A7: While Ferrozine is highly selective for Fe2+, some metals like copper can interfere with the assay. [, ] Pre-treatment steps or alternative analytical methods may be necessary to eliminate or minimize interference in samples containing high concentrations of interfering metals.

Q6: Does Ferrozine participate as a catalyst in any known reactions?

A8: Based on the provided research, Ferrozine's primary role is as a chelating agent, not a catalyst. Its strong binding affinity for Fe2+ makes it a useful tool in studying iron-mediated reactions by scavenging free Fe2+ and preventing further reactions. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]-](/img/structure/B1204793.png)

![5-Ethyl-3-[(2-methoxyethyl)methylamino]-6-methyl-4-(3-methylbenzyl)pyridin-2(1H)-one](/img/structure/B1204794.png)

![Dispiro[furan-3(2H),2'(5'H)-furan-5',1''(2''H)-naphthalen]-3''(4''H)-one, 3',4',4''a,5'',6'',7'',8'',8''a-octahydro-2'',5'',5'',8''a-tetramethyl-](/img/structure/B1204796.png)

![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)-(3-pyridinyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B1204797.png)

![3-[[[1-[1-(2-furanylmethyl)-5-tetrazolyl]-2-methylpropyl]-(2-oxolanylmethyl)amino]methyl]-8-methyl-1H-quinolin-2-one](/img/structure/B1204804.png)

![3-chloro-4-[4-(4-fluorophenyl)sulfonyl-1-piperazinyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B1204810.png)